5-(4-Chloro-3-pyridyl)-5-oxovaleronitrile
Overview
Description
5-(4-Chloro-3-pyridyl)-5-oxovaleronitrile is an organic compound that features a pyridine ring substituted with a chlorine atom and a nitrile group
Scientific Research Applications
5-(4-Chloro-3-pyridyl)-5-oxovaleronitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of orexin 2 receptor antagonists . Orexin receptors play a crucial role in regulating arousal, wakefulness, and appetite .
Mode of Action
It’s worth noting that nucleophilic attack on pyrimidines has been shown to be highly regioselective, favoring the formation of c-4 substituted products . This could potentially be a part of the compound’s interaction with its targets.
Biochemical Pathways
The compound’s potential role in the synthesis of orexin 2 receptor antagonists suggests it may influence pathways related to arousal, wakefulness, and appetite .
Result of Action
If the compound does indeed act as an orexin 2 receptor antagonist, it could potentially result in decreased arousal and wakefulness .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-3-pyridyl)-5-oxovaleronitrile typically involves the reaction of 4-chloro-3-pyridinecarboxaldehyde with a suitable nitrile source under controlled conditions. One common method involves the use of a Grignard reagent, such as ethylmagnesium bromide, followed by the addition of a nitrile compound like acetonitrile. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chloro-3-pyridyl)-5-oxovaleronitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and are carried out in polar solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of 5-(4-Chloro-3-pyridyl)-5-oxo-2-pentenoic acid.
Reduction: Formation of 5-(4-Chloro-3-pyridyl)-5-aminovaleronitrile.
Substitution: Formation of 5-(4-Amino-3-pyridyl)-5-oxovaleronitrile when reacted with ammonia.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chloro-3-pyridyl)-5-oxovaleric acid
- 5-(4-Chloro-3-pyridyl)-5-aminovaleronitrile
- 5-(4-Amino-3-pyridyl)-5-oxovaleronitrile
Uniqueness
5-(4-Chloro-3-pyridyl)-5-oxovaleronitrile is unique due to its specific substitution pattern on the pyridine ring and the presence of both nitrile and oxo functional groups. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(4-chloropyridin-3-yl)-5-oxopentanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c11-9-4-6-13-7-8(9)10(14)3-1-2-5-12/h4,6-7H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPATFYYMLSYFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Cl)C(=O)CCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80699451 | |
Record name | 5-(4-Chloropyridin-3-yl)-5-oxopentanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80699451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890100-86-4 | |
Record name | 5-(4-Chloropyridin-3-yl)-5-oxopentanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80699451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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